

# 3-(2-Isopropoxyethyl)piperidine HCl: Comparative Ligand Profiling Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-(2-Isopropoxyethyl)piperidine hydrochloride
CAS No.:	1220035-18-6
Cat. No.:	B1395373

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## Executive Analysis: The Piperidine Scaffold

**3-(2-Isopropoxyethyl)piperidine hydrochloride** represents a specific subclass of 3-substituted piperidines. Unlike simple piperidine bases, the 3-position ether side chain confers distinct lipophilicity and conformational flexibility, critical for receptor pocket accommodation.

In medicinal chemistry, this scaffold is a "privileged structure" often investigated for:

- Sigma-1 Receptor (R) Modulators: The basic amine + lipophilic spacer mimics the pharmacophore of ligands like Preclamol and Dextromethorphan.
- GABA Transporter (GAT) Inhibitors: Structurally analogous to Nipecotic acid derivatives (e.g., Tiagabine), though lacking the carboxylic acid moiety, suggesting a potential shift from transport substrate to allosteric modulator or channel blocker.

## Chemical Identity[1]

- IUPAC Name: 3-(2-Propan-2-yloxyethyl)piperidine hydrochloride
- CAS Number: 1220035-18-6
- Molecular Formula:
- Core Motif: Lipophilic ether tail attached to a semi-rigid piperidine ring.

## Comparative Profiling vs. Known Ligands

This section benchmarks 3-(2-Isopropoxyethyl)piperidine against industry-standard ligands in its two primary putative target classes.

### A. Comparison vs. Sigma-1 Receptor Ligands

The

receptor binds ligands with a basic nitrogen flanked by hydrophobic regions.

Feature	3-(2-Isopropoxyethyl)piperidine	PRE-084 (Agonist Standard)	Haloperidol (Antagonist Standard)
Pharmacophore	3-subst. Piperidine + Ether Tail	Morpholine + Phenyl ester	Butyrophenone + Piperidine
Binding Mode	Hydrophobic pocket fit; Amine-Asp126 salt bridge	High affinity (selective)	High affinity (Non-selective /D2)
LogP (Lipophilicity)	~2.1 (Estimated)	2.8	4.3
Signaling Role	Putative Modulator (Chaperone translocation)	Activates IP3R / Ca <sup>2+</sup> mobilization	Inhibits translocation / Ca <sup>2+</sup> flux
Advantage	Lower MW; potential for higher CNS penetration without D2 off-target effects common in butyrophenones.	Validated tool compound. <sup>[1]</sup>	High potency but "dirty" profile (D2 antagonist).

Insight: The isopropoxyethyl chain provides a flexible hydrophobic tether similar to the propyl-phenyl tail of classical sigma ligands, but with reduced steric bulk compared to Haloperidol. This suggests a profile more aligned with allosteric modulation or moderate-affinity agonism.

## B. Comparison vs. GABA Transporter (GAT) Inhibitors

3-substituted piperidines are the backbone of GAT inhibitors.

Feature	3-(2-Isopropoxyethyl)piperidine	Tiagabine ( <b>Clinical Standard</b> )	Nipecotic Acid ( <b>Endogenous Analog</b> )
Core Structure	Piperidine ether	Nipecotic acid + Thiophene tail	Piperidine-3-carboxylic acid
Mechanism	Putative Channel Blocker / Low-affinity uptake inhibition	Competitive GAT-1 Inhibition	Substrate-competitive Inhibition
BBB Permeability	High (Lipophilic ether)	High (Lipophilic tail)	Low (Zwitterionic)
Selectivity	Unknown (Risk of off-target Muscarinic binding)	High for GAT-1	Non-selective GAT

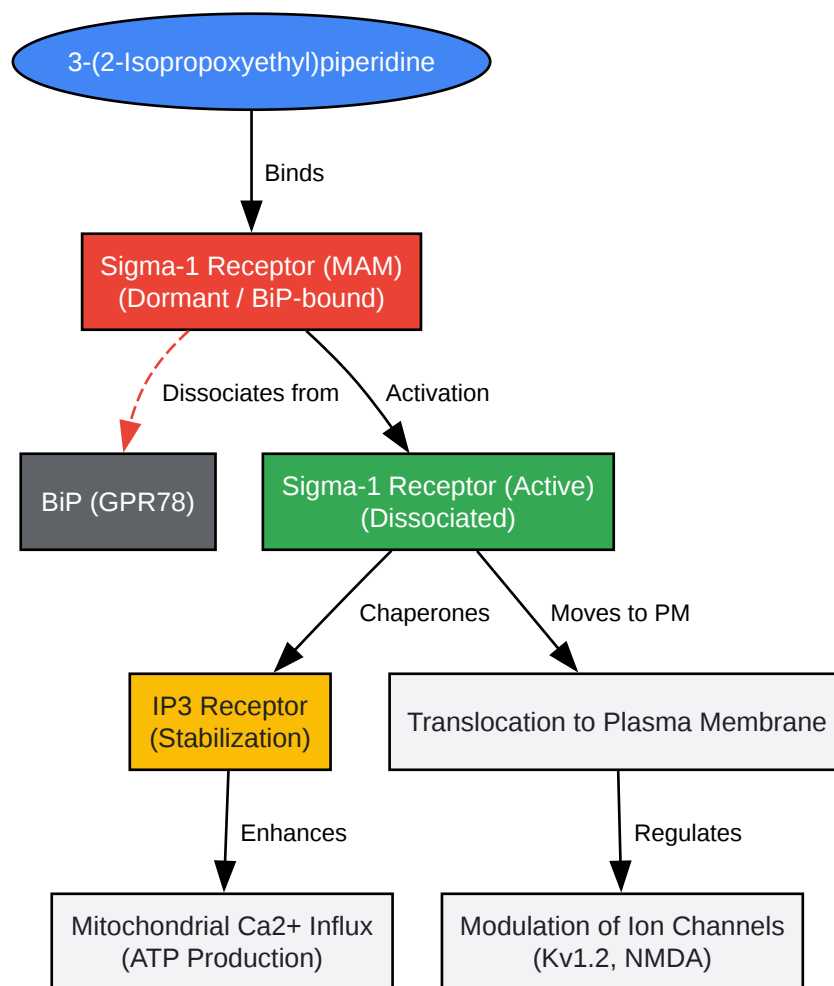
Insight: Unlike Tiagabine, 3-(2-Isopropoxyethyl)piperidine lacks the carboxylic acid group required for high-affinity interaction with the GAT substrate site. However, it may act as a bioisostere or bind to the vestibule of the transporter, potentially altering GABA uptake kinetics without competitive inhibition.

## Mechanism of Action: Sigma-1 Signaling Pathway

If acting as a

agonist, the compound would likely trigger the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating calcium signaling.

## Visualization: Putative R Activation Pathway



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Caption: Putative mechanism of 3-(2-Isopropoxyethyl)piperidine acting as a Sigma-1 chaperone, promoting BiP dissociation and stabilizing IP3R for enhanced mitochondrial energetics.

## Experimental Protocols for Validation

To validate this compound's profile against the standards, use the following self-validating workflows.

### Protocol A: Competitive Radioligand Binding Assay ( R )

Objective: Determine

affinity relative to Haloperidol.

- Membrane Preparation: Use guinea pig brain or HEK293 cells overexpressing human R.
- Ligand Preparation:
  - Test Compound: 3-(2-Isopropoxyethyl)piperidine (10 nM – 100  $\mu$ M).
  - Radioligand:  
(2 nM final conc).
  - Non-specific Control: Haloperidol (10  $\mu$ M).
- Incubation:
  - Incubate membranes + radioligand + test compound in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.
  - Note: The long incubation ensures equilibrium for lipophilic ligands.
- Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation. Calculate and convert to using the Cheng-Prusoff equation.
  - Validation Check: Haloperidol must fall within 1-5 nM.

## Protocol B: Functional Calcium Mobilization Assay

Objective: Distinguish between Agonist (PRE-084 like) and Antagonist (Haloperidol like) activity.

- Cell Line: NG108-15 cells (high endogenous

expression).

- Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.
- Baseline Measurement: Record fluorescence ratio (340/380 nm).
- Challenge:
  - Agonist Mode: Apply 3-(2-Isopropoxyethyl)piperidine (10  $\mu$ M). Watch for rise.
  - Antagonist Mode: Pre-incubate with test compound (10  $\mu$ M) for 20 min, then challenge with Bradykinin (IP3-dependent agonist).
- Interpretation:
  - If compound amplifies Bradykinin signal  $\rightarrow$  Agonist/Positive Modulator.
  - If compound blunts Bradykinin signal  $\rightarrow$  Antagonist.

## Synthesis & Handling Notes

For researchers synthesizing or handling CAS 1220035-18-6:

- Stability: The ether linkage is stable under physiological pH but may cleave under strong acidic conditions (e.g., concentrated HBr).
- Solubility: As a hydrochloride salt, it is highly water-soluble (>50 mg/mL). For in vitro assays, dissolve in DMSO stock (10 mM) and dilute into aqueous buffer; avoid freeze-thaw cycles.
- Storage: Hygroscopic. Store at -20°C in a desiccator.

## References

- PubChem Compound Summary. (2025). 3-(2-Isopropoxyethyl)piperidine. National Center for Biotechnology Information. [Link](#)
- Chemical Source Registry. (2025). CAS 1220035-18-6 Entry. ChemSRC. [Link](#)

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- Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A novel and potent inhibitor of GABA uptake. *European Journal of Pharmacology*. (Context for Piperidine-based GAT inhibitors). [Link](#)

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## Sources

- 1. US8642654B2 - Hydroxybutyrate ester and medical use thereof - Google Patents [[patents.google.com](https://patents.google.com)]
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